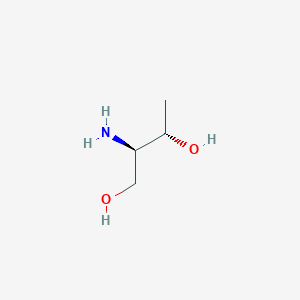

(2R,3S)-2-aminobutane-1,3-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

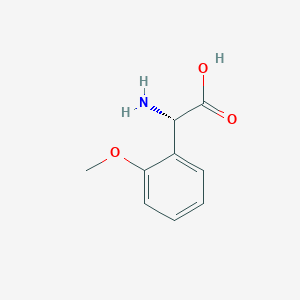

“(2R,3S)-2-aminobutane-1,3-diol” is a specific isomer of 2-aminobutane-1,3-diol. The “2R,3S” notation indicates the configuration of the chiral centers in the molecule . The “R” and “S” denote the absolute configuration of the molecule . The “2R,3S” configuration means that the amino group is on the second carbon atom and the hydroxyl groups are on the first and third carbon atoms .

Molecular Structure Analysis

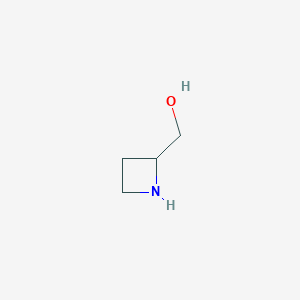

The molecular structure of “(2R,3S)-2-aminobutane-1,3-diol” can be analyzed using the Cahn-Ingold-Prelog priority rules . The molecule contains a total of 13 bonds, including 5 non-H bonds and 1 rotatable bond . The 2D chemical structure image of the molecule is also known as the skeletal formula .Applications De Recherche Scientifique

Nonenzymatic Polymerase-like Template-Directed Synthesis

L-ALLO-THREONINOL nucleic acid (L-TNA) has been demonstrated to undergo template-directed synthesis via chemical ligation, which is significantly faster and occurs in higher yield than DNA ligation. This opens up possibilities for a genetics system of the L-TNA world, with applications in xenobiology and the study of life’s origins .

Synthesis of Non-Proteinogenic β-Hydroxy-α-Amino Acids

Threonine aldolases (TAs) have been used to catalyze carbon–carbon bond formations, enabling the enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids. L-ALLO-THREONINOL can be used as a substrate for TAs, leading to the production of important precursors for pharmaceuticals .

Solution Phase Peptide Synthesis

As an amino alcohol, L-ALLO-THREONINOL is commonly used in solution phase peptide synthesis. It can be utilized as an artificial abasic nucleoside in the synthesis and modification of oligodeoxynucleotide and to synthesize pyrene-L-threoninyl analogues .

Mécanisme D'action

Target of Action

It’s known that l-allo-threoninol is used in the synthesis of artificial abasic nucleosides and pyrene-l-threoninyl analogues .

Mode of Action

L-ALLO-THREONINOL interacts with its targets to form stable triplex structures with complementary single-stranded homopurine DNA or RNA targets . These triplex structures consist of two L-ALLO-THREONINOL strands and one DNA or RNA strand . The configuration of the methyl group on the L-ALLO-THREONINOL scaffold has a significant impact on the hybridization ability and structure .

Biochemical Pathways

It’s known that l-allo-threoninol is involved in the synthesis of β-hydroxy-α-amino acids via threonine aldolases . Threonine aldolases catalyze the conversion of glycine and aldehydes to synthesize β-hydroxy-α-amino acids .

Pharmacokinetics

It’s known that l-allo-threoninol is commonly used in solution phase peptide synthesis , which suggests that it may have good solubility and could potentially be well-absorbed in biological systems.

Result of Action

The molecular and cellular effects of L-ALLO-THREONINOL’s action involve the formation of stable triplex structures with complementary single-stranded homopurine DNA or RNA targets . This interaction could potentially influence the transcription and translation processes in cells, although more research is needed to fully understand these effects.

Action Environment

The action, efficacy, and stability of L-ALLO-THREONINOL can be influenced by various environmental factors. For instance, the configuration of the methyl group on the L-ALLO-THREONINOL scaffold can significantly impact its hybridization ability and structure . Additionally, the thermostability of L-ALLO-THREONINOL can be improved through protein engineering .

Propriétés

IUPAC Name |

(2R,3S)-2-aminobutane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVQIIBPDFTEKM-IUYQGCFVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S)-2-aminobutane-1,3-diol | |

Q & A

Q1: What makes the gas chromatographic behavior of L-allo-threoninol unique compared to other similar compounds?

A1: L-allo-threoninol, when separated into its enantiomers using gas chromatography with a chiral stationary phase (specifically Chirasil-L-Val), exhibits an unexpected elution order. Contrary to the typical pattern where the L-enantiomer elutes before the D-enantiomer, D-allo-threoninol elutes first []. This unusual behavior is attributed to the varying influence of the asymmetric centers within the molecule. This finding highlights the complexity of enantiomer separation and the need for refined models that account for the unique properties of allo-compounds [].

Q2: Why is the ability to synthesize L-allo-threoninol and its stereoisomers important in organic chemistry?

A2: L-allo-Threoninol and its stereoisomers, classified as 2,4-diamino-2,4,6-trideoxysugars (DADTH), are important building blocks for synthesizing biologically relevant molecules. A new synthetic route utilizing a chiral iridium-H8-BINAP catalyst allows for the diastereoselective synthesis of these DADTH stereoisomers in a more efficient and controlled manner compared to previous methods []. This improved synthesis allows researchers to access these important building blocks more readily for further study and application.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Aminophenyl)(methyl)amino]ethanol](/img/structure/B111037.png)

![6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B111079.png)